methyl 5-{[methyl(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate
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Overview
Description
“Methyl 5-{[methyl(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate” is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They are also used as building blocks in organic synthesis .
Synthesis Analysis
Pyrazoles can be synthesized through several methods. One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another approach involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to form pyrazoles . The specific synthesis process for “methyl 5-{[methyl(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate” is not mentioned in the retrieved sources.Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates . They can also undergo Cu-catalyzed aerobic oxidative cyclization . The specific chemical reactions involving “methyl 5-{[methyl(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate” are not mentioned in the retrieved sources.Scientific Research Applications
- Leishmaniasis, a tropical disease caused by Leishmania parasites, affects millions of people globally. Research has shown that some hydrazine-coupled pyrazoles, including our compound of interest, exhibit potent antileishmanial activity .
- Specifically, compound 13 demonstrated superior antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate. Molecular docking studies suggest that compound 13 interacts favorably with Lm-PTR1, a potential target in Leishmania .
- Hydrazine-coupled pyrazole derivatives, including compounds 14 and 15, have shown promising inhibition effects against Plasmodium berghei. Compound 15 achieved 90.4% suppression, highlighting its potential as an antimalarial agent .
- Our compound interacts directly with β-catenin, a key protein involved in cell signaling pathways. By binding to the C-terminal region of β-catenin, it induces ubiquitination and proteasomal degradation .
Antileishmanial Activity
Antimalarial Potential
β-Catenin Modulation
Anti-Inflammatory and Analgesic Properties
Mechanism of Action
Target of Action
Similar compounds such as 5-amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biochemical processes .
Pharmacokinetics
Similar compounds are known to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Similar compounds have been shown to have a range of biological activities .
Action Environment
Similar compounds are known to be influenced by a variety of environmental factors .
properties
IUPAC Name |
methyl 5-[methyl-(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-9-4-6-10(7-5-9)16(2)21(18,19)12-11(8-14-15-12)13(17)20-3/h4-8H,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSBJIGQNBUNGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(C=NN2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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